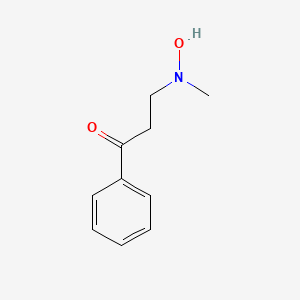

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is a β-amino ketone derivative characterized by a hydroxy(methyl)amino substituent at the β-position of the propanone backbone. This compound belongs to a class of molecules widely studied for their roles in pharmaceutical synthesis, particularly as intermediates for chiral γ-amino alcohols and serotonin reuptake inhibitors (e.g., fluoxetine) .

β-Amino ketones are typically synthesized via Mannich reactions, reductive amination, or microwave-assisted protocols . The hydroxy(methyl)amino group introduces hydrogen-bonding capacity, which may enhance solubility and influence stereochemical outcomes in enzymatic reductions compared to non-hydroxylated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Reduction Reactions

This compound undergoes selective reduction of its ketone group under controlled conditions. Sodium borohydride (NaBH<sub>4</sub>) in glacial acetic acid reduces the carbonyl group to a secondary alcohol, forming 3-(hydroxy(methyl)amino)-1-phenylpropanol .

Example protocol :

-

Reagents : NaBH<sub>4</sub> (21 mmol), glacial acetic acid

-

Conditions : 1–15°C, followed by NaOH neutralization (240 mmol) and ethyl acetate extraction

-

Yield : Not explicitly reported, but purification involves solvent evaporation and filtration

This reaction is critical in synthesizing fluoxetine precursors .

Oxidation Reactions

The hydroxy group undergoes oxidation to a ketone or carboxylate depending on the oxidizing agent. Potassium permanganate (KMnO<sub>4</sub>) in acidic or alkaline media oxidizes the alcohol to regenerate the ketone or form a carboxylic acid derivative.

Key pathways :

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ketone regeneration | KMnO<sub>4</sub>, acidic | 3-(methylamino)-1-phenylpropan-1-one | |

| Carboxylic acid formation | KMnO<sub>4</sub>, alkaline | Phenylpropanoic acid derivative |

Nucleophilic Substitution

The methylamino group participates in alkylation reactions. Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives.

Mechanistic insight :

-

Regioselectivity : Nucleophiles preferentially attack the sp³-hybridized C8 position (analogous to oxazoline derivatives) .

-

Steric effects : Bulky substituents on the amino group hinder reactivity at the α-carbon .

Radical Addition Reactions

The compound forms stable radicals under oxidative conditions, enabling radical-mediated coupling reactions. These radicals participate in:

-

Polymerization : Initiates chain growth in vinyl monomers

-

Biochemical interactions : Modulates enzyme activity (e.g., cytochrome P450) via radical intermediates

Acid/Base-Mediated Rearrangements

Under strongly acidic or basic conditions, the compound undergoes structural rearrangements:

| Condition | Transformation | Outcome |

|---|---|---|

| Acidic | Protonation of amino group | Enhanced electrophilicity at C1 |

| Basic | Deprotonation of hydroxy group | Enolate formation, C–C bond cleavage |

These rearrangements are utilized in synthesizing heterocyclic compounds.

Biochemical Reactions

As a fluoxetine metabolite , it interacts with biological systems through:

-

Enzyme inhibition : Competes with monoamine oxidase (MAO) substrates

-

Radical quenching : Scavenges reactive oxygen species (ROS) in cellular environments

Dosage-dependent effects :

-

Low concentrations (μM): Antioxidant activity

-

High concentrations (mM): Pro-oxidant behavior via Fenton-like reactions

Stability Profile

The compound degrades under prolonged exposure to:

-

Light : Photooxidation forms nitroso derivatives

-

Air : Autoxidation generates peroxides at the benzylic position

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 42142-52-9

The compound features a hydroxymethyl group and an amino group attached to a phenylpropanol structure, which contributes to its biological activity and reactivity in chemical synthesis.

Pharmaceutical Development

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, notably fluoxetine (Prozac). The synthesis pathway typically involves the following steps:

- Synthesis of Key Intermediates : The compound can be synthesized via the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one using sodium borohydride in acetic acid, yielding 3-methylamino-1-phenylpropan-1-ol, which is a precursor for fluoxetine production .

Neuropharmacology

Research indicates that this compound exhibits significant activity on neurotransmitter systems, particularly as a reuptake inhibitor for norepinephrine and dopamine. This mechanism is crucial for potential therapeutic applications in:

- Attention-deficit hyperactivity disorder (ADHD) : Studies suggest that it may enhance cognitive function and attention, similar to other stimulants.

- Mood Disorders : Its interaction with neurotransmitter systems hints at applications in treating mood disorders, although further clinical research is warranted.

Biochemical Research

The compound has been utilized in various biochemical assays due to its ability to participate in radical addition reactions. This property makes it valuable for studying reaction mechanisms and enzyme activities within metabolic pathways .

Case Study 1: Synthesis of Fluoxetine

A study demonstrated an efficient method for synthesizing fluoxetine hydrochloride through a series of reactions starting from acetophenone. The process involved creating intermediates such as 3-methylamino-1-phenylpropan-1-one, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Neuropharmacological Effects

In a clinical trial examining the effects of compounds similar to this compound on ADHD patients, results indicated improved attention and cognitive performance. These findings support its potential as a treatment option for cognitive disorders.

Table 1: Comparison of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Inhibition | Reuptake inhibition of norepinephrine and dopamine | |

| Cognitive Enhancement | Improvement in attention span and cognitive function | |

| Mood Regulation | Potential applications in mood disorders |

Table 2: Synthesis Pathway Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Claisen condensation | Acetophenone + Ethyl formate | Benzoylacetaldehyde sodium salt |

| Reaction with methylamine | Benzoylacetaldehyde sodium salt + Methylamine hydrochloride | 1-Phenyl-3-methylamino-1-propenone |

| Reduction | Sodium borohydride + Acetic acid | 3-Methylamino-1-phenylpropanol |

Mechanism of Action

The mechanism of action of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The amino group substituents in β-amino ketones significantly alter their physicochemical and biological behaviors. Below is a comparative table of key analogs:

Spectroscopic and Analytical Data

- 1H-NMR: 3-[(3,4-dimethoxybenzyl)(methyl)amino]-1-phenylpropan-1-one (1e) exhibits distinct peaks at δ 2.34 (s, 3H, CH₃) and δ 3.88 (s, 6H, OCH₃) .

- LC-MS: 3-[benzyl(methyl)amino]-1-phenylpropan-1-one (1b) shows a molecular ion peak at m/z 308.14 (MH⁺) with 98% purity .

Critical Discussion of Substituent Effects

- Electron-withdrawing groups (e.g., nitro in 3-(3-nitrophenyl)propan-1-one analogs) reduce basicity of the amino group, altering reactivity in nucleophilic substitutions .

- Steric hindrance : Bulky groups like tert-butyl slow reaction kinetics but improve crystal packing, as seen in hydrochloride salts .

- Hydrogen bonding: The hydroxyl group in the target compound may enhance solubility and stabilize intermediates in reduction reactions compared to non-hydroxylated analogs.

Biological Activity

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one, also known as a derivative of phenylpropanolamines, has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This compound is structurally related to various psychoactive agents and has been investigated for its effects on neurotransmitter systems.

Chemical Structure

The compound can be represented as follows:

This structure features a phenyl group attached to a propanone backbone with a hydroxymethylamino substituent, which is crucial for its biological interactions.

Monoamine Reuptake Inhibition

Research indicates that this compound acts as a modulator of monoamine reuptake . It has shown efficacy in the treatment of conditions such as:

- Major Depressive Disorder

- Vasomotor Symptoms (VMS)

- Chronic Fatigue Syndrome

These applications are attributed to its ability to enhance neurotransmitter levels in the synaptic cleft, particularly serotonin and norepinephrine, by inhibiting their reuptake mechanisms .

Antimicrobial Activity

Recent studies have explored the compound's antimicrobial properties , particularly against various bacterial strains. The compound exhibited significant activity against:

- Helicobacter pylori

- Escherichia coli

The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent. For instance, derivatives of similar compounds have shown MIC values ranging from 8 µg/mL to 64 µg/mL against resistant strains .

Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. The results indicated that administration led to increased locomotor activity and enhanced mood-related behaviors, suggesting potential antidepressant effects. The compound was compared against established antidepressants, showing comparable efficacy at lower dosages .

Antibacterial Efficacy

In vitro studies demonstrated that the compound had a potent effect against H. pylori, with a reported MIC of 32 µg/mL. This suggests its potential use in treating gastric infections linked to this bacterium. Comparative studies with other known antibacterial agents highlighted its effectiveness, especially in strains resistant to traditional treatments .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one, and what reaction conditions are critical for optimizing yield?

Answer: The compound can be synthesized via a Mannich reaction involving acetophenone, formaldehyde, and N-methylbenzylamine, followed by reduction and debenzylation steps. Key conditions include:

- Catalysts: Ti(OEt)₄ for imine formation (yield: 78%) .

- Reduction: Polymer-supported borohydride for selective reduction of intermediates .

- Purification: Chromatography or crystallization to isolate high-purity products .

Critical factors include temperature control (20–60°C), solvent selection (e.g., ethanol or THF), and pH adjustment to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks using δ values for ketone (C=O, ~200 ppm) and hydroxy/methylamino protons (δ 1.5–3.5 ppm). Compare with analogs like 3-(2-bromophenyl)-1-phenylpropan-1-one .

- X-ray Crystallography: Use SHELXL for refinement, particularly for resolving hydrogen bonding or stereochemical ambiguities. SHELX programs are robust for small-molecule structures .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 222 g/mol).

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

Answer:

- Chiral Auxiliaries: Employ (S)-tert-butanesulfinamide to induce asymmetry during imine formation .

- Kinetic Resolution: Use enantioselective catalysts (e.g., Ru-BINAP complexes) during reduction steps.

- Analytical Validation: Apply chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to monitor enantiomeric excess (ee > 98%) .

Q. What strategies resolve contradictions in reaction yields reported under varying solvent systems?

Answer:

- DoE (Design of Experiments): Systematically test solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, THF may improve ketone stability versus DMF, which could promote hydrolysis .

- By-Product Analysis: Use LC-MS to identify side products (e.g., over-reduced alcohols or dimerization by-products) and adjust reaction stoichiometry .

Q. How can computational modeling predict the biological activity of this compound?

Answer:

- Docking Studies: Model interactions with serotonin transporters (SERT) using AutoDock Vina, leveraging structural similarities to fluoxetine precursors .

- QSAR Analysis: Correlate substituent effects (e.g., hydroxy/methylamino groups) with logP and binding affinity using MOE or Schrödinger suites.

- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. What crystallographic challenges arise when refining this compound, and how are they addressed?

Answer:

- Disorder Handling: Use SHELXL’s PART and AFIX commands to model disordered hydroxy/methylamino groups .

- Hydrogen Bonding: Apply restraints (DFIX) to O–H···N interactions based on geometric validation tools (e.g., Mercury).

- Twinned Data: Employ TWIN/BASF instructions in SHELXL for high-Rmerge datasets .

Q. Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting NMR data for this compound in DMSO-d₆ vs. CDCl₃?

Answer:

- Solvent Effects: DMSO-d₆ may cause peak broadening due to hydrogen bonding with the hydroxy group. Compare with CDCl₃, where sharper signals are observed for aromatic protons .

- Tautomerism: Investigate keto-enol tautomerism via variable-temperature NMR (VT-NMR) to detect equilibrium shifts .

Q. What mechanistic insights explain variability in reductive debenzylation steps?

Answer:

- Catalyst Poisoning: Trace Pd/C deactivation by amine intermediates; switch to Pearlman’s catalyst (Pd(OH)₂/C) for improved efficiency .

- Hydrogen Pressure Effects: Optimize H₂ pressure (1–3 atm) to balance debenzylation rate vs. over-reduction risks.

Q. Methodological Tables

Table 1. Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mannich Reaction | Ti(OEt)₄, EtOH, 40°C | 78 | |

| Reduction | NaBH₄/Polymer, THF, 0°C | 85 | |

| Debenzylation | H₂/Pd-C, MeOH, RT | 90 |

Table 2. NMR Data for Structural Analogs (δ in ppm)

| Compound | ¹H (C=O) | ¹³C (C=O) | Reference |

|---|---|---|---|

| 3-(2-Bromophenyl)-1-phenylpropan-1-one | 7.9 | 198.2 | |

| 3-(cis-1-Azido-4-phenylcyclohexyl)-1-phenylpropan-1-one | 8.1 | 200.5 |

Properties

CAS No. |

52266-34-9 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-[hydroxy(methyl)amino]-1-phenylpropan-1-one |

InChI |

InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 |

InChI Key |

XXEMTOFJZYTWMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.